molecular formula C18H36N4S3 B14530137 N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine CAS No. 62854-96-0

N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine

Cat. No.: B14530137
CAS No.: 62854-96-0
M. Wt: 404.7 g/mol
InChI Key: FCAHSASJKDKXND-UHFFFAOYSA-N
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Description

N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes butyl and dibutylamino groups attached to the thiadiazole ring

Properties

CAS No.

62854-96-0

Molecular Formula

C18H36N4S3

Molecular Weight

404.7 g/mol

IUPAC Name

N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine

InChI

InChI=1S/C18H36N4S3/c1-5-9-13-21(14-10-6-2)24-17-19-20-18(23-17)25-22(15-11-7-3)16-12-8-4/h5-16H2,1-4H3

InChI Key

FCAHSASJKDKXND-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)SC1=NN=C(S1)SN(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the thiadiazole ring or the attached butyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of simpler amines or altered thiadiazole derivatives.

Scientific Research Applications

N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • **N-butyl-N-[[5-(dibutylamino)disulfanyl]-1,2,4-thiadiazol-3-yl]disulfanyl]butan-1-amine
  • 2,6-Ditert-butyl-4-[({5-[(3,5-ditert-butyl-4-hydroxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]phenol

Uniqueness

Compared to similar compounds, N-butyl-N-[[5-(dibutylamino)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]butan-1-amine stands out due to its specific arrangement of butyl and dibutylamino groups, which may confer unique chemical reactivity and biological activity

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